molecular formula C9H11FO2 B3254410 2-Ethoxy-4-fluoro-1-methoxybenzene CAS No. 2379321-28-3

2-Ethoxy-4-fluoro-1-methoxybenzene

Cat. No.: B3254410
CAS No.: 2379321-28-3
M. Wt: 170.18 g/mol
InChI Key: WAALPCJCLLDFEE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation and methoxylation of fluorobenzene derivatives. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl3), and an appropriate solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperatures to ensure the selective substitution of the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluoro-1-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy, fluoro, or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-Ethoxy-4-fluoro-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-1-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The ethoxy, fluoro, and methoxy groups influence the reactivity and selectivity of the compound in these reactions. The pathways involved include the formation of intermediate complexes and the subsequent transformation into final products.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methoxybenzene: Similar structure but lacks the ethoxy group.

    2-Ethoxy-1-methoxybenzene: Similar structure but lacks the fluoro group.

    4-Fluoroanisole: Similar structure but lacks the ethoxy group.

Uniqueness

2-Ethoxy-4-fluoro-1-methoxybenzene is unique due to the presence of all three substituents (ethoxy, fluoro, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethoxy-4-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAALPCJCLLDFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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